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Introduction: Unraveling the Pleiotropic Effects of a
Potent Inmunomodulator

Lenalidomide, a thalidomide analogue, and its active metabolite, 4-hydroxy-lenalidomide
(Lenalidomide-4-OH), are pivotal immunomodulatory drugs (IMiDs) with significant therapeutic
efficacy in hematological malignancies, particularly multiple myeloma (MM) and certain
lymphomas.[1][2][3] The mechanism of action is multifaceted, involving direct anti-tumor effects
and a profound modulation of the immune system.[4][5] At the core of its activity lies the
hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][6][7][8] Lenalidomide binds to
CRBN, altering its substrate specificity to target the lymphoid transcription factors lkaros
(IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[9][10]
[11][12] This targeted degradation is the linchpin of Lenalidomide's dual action: inducing
apoptosis in malignant B-cells and co-stimulating T cells and Natural Killer (NK) cells.[4][9][13]
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Flow cytometry is an indispensable tool for dissecting these complex cellular responses. Its
high-throughput, multi-parameter capabilities allow for the simultaneous analysis of cell death,
cell cycle progression, immunophenotyping, and intracellular protein expression on a single-cell
basis. This application note provides a comprehensive guide for researchers to design and
execute robust flow cytometry experiments to characterize the effects of Lenalidomide-4-OH on
various cell types.

Mechanism of Action: A Visual Overview

The binding of Lenalidomide-4-OH to the CRBN subunit of the CRL4ACRBN E3 ubiquitin ligase
complex initiates a cascade of events leading to the degradation of IKZF1 and IKZF3. This has
divergent, yet therapeutically beneficial, outcomes in different cell types.
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Figure 1: Mechanism of Lenalidomide-4-OH. The drug binds to CRBN, inducing the
degradation of IKZF1 and IKZF3, leading to apoptosis in myeloma cells and activation of T
cells.
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Experimental Design and Protocols

A well-designed flow cytometry experiment is crucial for obtaining reliable and reproducible
data. The following sections outline key assays to assess the cellular impact of Lenalidomide-4-
OH.

I. Analysis of Apoptosis and Cell Viability

A primary anti-tumor effect of Lenalidomide is the induction of apoptosis in malignant cells. The
Annexin V and Propidium lodide (PIl) assay is a standard method to quantify apoptotic and
necrotic cells.[14][15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer
leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.
[14] Propidium lodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with
intact membranes but can enter late apoptotic and necrotic cells.

e Cell Culture and Treatment: Seed cells at a density of 0.5-1 x 106 cells/mL. Treat with a
dose-range of Lenalidomide-4-OH and an appropriate vehicle control (e.g., DMSO) for the
desired time points (e.g., 24, 48, 72 hours).

» Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5
minutes.

e Washing: Wash the cell pellet twice with cold 1X PBS.

e Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106
cells/mL.

e Staining: To 100 uL of the cell suspension, add 5 pL of FITC-conjugated Annexin V and 5 pL
of PI staining solution.

e Incubation: Incubate for 15 minutes at room temperature in the dark.[16]

e Analysis: Add 400 uL of 1X Binding Buffer to each tube and analyze immediately by flow
cytometry.

Data Interpretation:
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Il. Cell Cycle Analysis

Lenalidomide can induce cell cycle arrest, contributing to its anti-proliferative effects.[17]

Propidium lodide staining of DNA content allows for the quantification of cells in different
phases of the cell cycle (GO/G1, S, and G2/M).[18][19]

e Cell Culture and Treatment: As described in the apoptosis protocol.

o Cell Harvesting: Collect approximately 1-2 x 106 cells per sample.

o Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

Fix for at least 30 minutes at 4°C.[20][21]

e Washing: Wash the cells twice with PBS to remove the ethanol.

* RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 pg/mL) and

incubate for 30 minutes at 37°C to ensure only DNA is stained.[20]

e Staining: Add PI solution (50 pg/mL final concentration) and incubate for 15-30 minutes at

room temperature in the dark.

Analysis: Analyze by flow cytometry using a linear scale for the PI fluorescence channel.

Data Interpretation: A histogram of Pl fluorescence intensity will show distinct peaks
corresponding to the GO/G1 phase (2n DNA content) and the G2/M phase (4n DNA content).
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The S phase is represented by the region between these two peaks. An accumulation of cells
in a particular phase suggests cell cycle arrest. A sub-G1 peak can indicate the presence of
apoptotic cells with fragmented DNA.[18]

lll. Immunophenotyping of Immune Cell Subsets

A key feature of Lenalidomide is its ability to modulate the immune system.[13][22] Flow
cytometry is ideal for characterizing changes in immune cell populations and their activation
status in response to treatment.

Experimental Workflow:
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Figure 2: Immunophenotyping Workflow. A general workflow for preparing and analyzing cells
to assess the immunomodulatory effects of Lenalidomide-4-OH.
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IV. Intracellular Analysis of IKZF1/IKZF3 Degradation

Directly measuring the degradation of the primary targets of Lenalidomide, IKZF1 and IKZF3,
provides mechanistic validation of the drug's action.[9][10][12]

o Cell Culture and Treatment: Treat cells with Lenalidomide-4-OH for a shorter duration (e.g.,
4, 8, 12 hours) to capture the degradation event.

o Surface Staining: If co-staining for surface markers, perform this step first according to
standard protocols.

o Fixation and Permeabilization: Use a commercial fixation/permeabilization buffer kit (e.qg.,
containing paraformaldehyde and a saponin-based permeabilization buffer) for optimal
results.
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e Intracellular Staining: Incubate the permeabilized cells with fluorescently-conjugated
antibodies against IKZF1 and/or IKZF3.

e Washing: Wash the cells with permeabilization buffer.

e Analysis: Resuspend in FACS buffer and analyze by flow cytometry. A decrease in the mean
fluorescence intensity (MFI) of IKZF1/IKZF3 staining in treated cells compared to controls
indicates protein degradation.

Data Analysis and Interpretation

Proper data analysis is critical. This includes:
o Compensation: Correct for spectral overlap between fluorochromes.

o Gating Strategy: Use a logical gating strategy, starting with forward and side scatter to
identify cells of interest and exclude debris, followed by doublet discrimination.

e Controls: Include unstained, single-stain, and fluorescence-minus-one (FMO) controls to set
gates accurately.

Conclusion

Flow cytometry offers a powerful and quantitative approach to elucidate the cellular
mechanisms of Lenalidomide-4-OH. By employing the assays described in this application note
—apoptosis, cell cycle analysis, immunophenotyping, and intracellular target degradation—
researchers can gain a comprehensive understanding of the drug's direct anti-tumor and
immunomodulatory activities. These detailed protocols provide a robust framework for
investigating the pleiotropic effects of this important therapeutic agent, facilitating further drug
development and a deeper understanding of its clinical efficacy.

References
o Kronke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Science,

343(6168), 301-305.
e Lu, G, etal. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in
Multiple Myeloma Cells. Science, 343(6168), 305-309.

© 2026 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Kroénke, J., & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and
IKZF3 in multiple myeloma cells. Oncoimmunology, 3(7), €941732.

Gandhi, A. K., & Bartlett, J. B. (2014). The novel mechanism of lenalidomide activity. Journal
of Clinical Oncology, 32(1), 5-7.

Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V
Staining Method. Methods in Molecular Biology, 2080, 153-157.

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
Retrieved from [Link]

Gandhi, A. K., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3.
Oncoimmunology, 3(7), e941732.
Ebert, B. L. (2014).

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
Retrieved from [Link]

Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

Wikipedia. (2024). Lenalidomide. Retrieved from [Link]

de la Rubia, J., et al. (2010). Multiparameter Flow Cytometry Analysis of Peripheral Blood T,
NK and Dendritic Cells From High-Risk Smoldering Multiple Myeloma Patients Treated with
Lenalidomide and Dexamethasone. Blood, 116(21), 3156.

Lee, H., & Kim, C. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent
Staining of DNA and Mitotic Markers. Bio-protocol, 4(12), e1158.

S-Cubed. (2022). Analysis Of Apoptosis By Annexin-Pl Flow Cytometry. Retrieved from [Link]

Rosich, L., et al. (2013). Lenalidomide induces immunomodulation in chronic lymphocytic
leukemia and enhances antitumor immune responses mediated by NK and CD4 T cells.
Leukemia, 27(7), 1-9.

Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current
protocols in molecular biology, 109, 28.6.1-28.6.11.

Hideshima, T., & Anderson, K. C. (2017). Cereblon and Its Role in the Treatment of Multiple
Myeloma by Lenalidomide or Pomalidomide. Cancer Research, 5(2), 23-28.

van de Donk, N., et al. (2018).

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.bio-techne.com/protocols/annexin-v-and-pi-staining-apoptosis-assay-protocol-for-flow-cytometry
https://www.uthscsa.edu/research/flowcytometry/cellcycle.asp
https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide-apoptosis-detection
https://www.creativebiolabs.com/antibody/protocol-of-cell-cycle-staining-flow-cytometry.htm
https://en.wikipedia.org/wiki/Lenalidomide
https://www.youtube.com/watch?v=0D9e4j5f7gA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

ResearchGate. (n.d.). Effect of lenalidomide on SubGO Cell Population Flow cytometry....
Retrieved from [Link]

Gorgun, G., et al. (2015). Immunomodulatory effects of lenalidomide and pomalidomide on
interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood, 126(22),
2577-2588.

South Bay Bio. (n.d.). E3 LIGASES. Retrieved from [Link]

Liu, Z., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily
conserved regulator of Wnt signaling.

He, S., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in
Multiple Myeloma Therapy. Cancers, 13(22), 5666.

ResearchGate. (2021). (PDF) The E3 ubiquitin ligase component, Cereblon, is an
evolutionarily conserved regulator of Wnt signaling. Retrieved from [Link]

Gorgun, G., et al. (2015). Immunomodulatory effects of lenalidomide and pomalidomide on
interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood, 126(22),
2577-2588.

Spradlin, J. N., et al. (2022). The E3 ligase adapter cereblon targets the C-terminal cyclic
imide degron.

Luptakova, K., et al. (2013). Lenalidomide enhances anti-myeloma cellular immunity. Cancer
Immunology, Immunotherapy, 62(1), 39-49.

Wikipedia. (2024). Cereblon E3 ligase modulator. Retrieved from [Link]

bioRxiv. (2025). Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and
rewiring of the endogenous Cereblon ubiquitome. Retrieved from [Link]

Pour, L., et al. (2013). Flow cytometry-based enumeration and functional characterization of
CD8 T regulatory cells in patients with multiple myeloma before and after lenalidomide plus
dexamethasone treatment. Cytometry Part B: Clinical Cytometry, 84(6), 389-396.

Kotla, V., et al. (2009). Mechanism of action of lenalidomide in hematological malignancies.
Noonan, K., et al. (2015). Lenalidomide enhances myeloma-specific T-cell responses in vivo
and in vitro. Clinical Cancer Research, 21(24), 5537-5547.

Semantic Scholar. (n.d.). Mechanism of action of lenalidomide in hematological
malignancies. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.researchgate.net/figure/Effect-of-lenalidomide-on-SubG-0-Cell-Population-Flow-cytometry-analysis-on-U1242_fig1_287216654
https://www.southbaybio.com/e3-ligases/
https://www.researchgate.net/publication/354421453_The_E3_ubiquitin_ligase_component_Cereblon_is_an_evolutionarily_conserved_regulator_of_Wnt_signaling
https://en.wikipedia.org/wiki/Cereblon_E3_ligase_modulator
https://www.biorxiv.org/content/10.1101/2023.08.01.551465v2
https://www.semanticscholar.org/paper/Mechanism-of-action-of-lenalidomide-in-hematological-Kotla-Goel/0d29b28a478174f85e51c8b3e8a4a3e7a0e5b1e1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e ProQuest. (2021). Flow cytometry analysis of peripheral Tregs in patients with multiple
myeloma under lenalidomide maintenance. Retrieved from [Link]

e PT Master Guide. (2021). Lenalidomide (Mechanism of Action). Retrieved from [Link]

o Jakubikova, J., et al. (2011).

e Macmillan Cancer Support. (n.d.). Lenalidomide (Revlimid®). Retrieved from [Link]

e Hideshima, T., & Anderson, K. C. (2010). Lenalidomide mode of action: linking bench and
clinical findings. Blood Reviews, 24 Suppl 1, S15-S20.

e Rosich, L., et al. (2013). Lenalidomide induces immunomodulation in chronic lymphocytic
leukemia and enhances antitumor immune responses mediated by NK and CD4 T cells.
Leukemia, 27(7), 1-9.

e Myeloma Crowd. (2021). Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for
Multiple Myeloma. Retrieved from [Link]

e Kim, Y. H., et al. (2015). Lenalidomide induces apoptosis and alters gene expression in non-
small cell lung cancer cells. Oncology Letters, 10(1), 473-479.

e Wang, X., et al. (2019). Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor
Cells. OncoTargets and Therapy, 12, 10755-10765.

e Cancer Research UK. (n.d.). Lenalidomide (Revlimid). Retrieved from [Link]

e Wu, L., etal. (2015). CD4+ T cells play a crucial role for lenalidomide in vivo anti-tumor
activity in murine multiple myeloma. Oncotarget, 6(34), 36054—-36066.

o Todoerti, K., et al. (2016). The anti-tumoral effect of lenalidomide is increased in vivo by
hypoxia-inducible factor (HIF)-1a inhibition in myeloma cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Lenalidomide - Wikipedia [en.wikipedia.org]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.proquest.com/openview/8d2b7c6c4f0e0a5b3a9c7e8d0f1a9e3e/1?pq-origsite=gscholar&cbl=2042735
https://ptmasterguide.com/lenalidomide-mechanism-of-action/
https://www.macmillan.org.uk/cancer-information-and-support/treatments-and-drugs/lenalidomide
https://www.myelomacrowd.org/lenalidomide-revlimid-immunomodulatory-drug-imid-multiple-myeloma/
https://www.cancerresearchuk.org/about-cancer/treatment/drugs/lenalidomide
https://www.benchchem.com/product/b3079171?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Lenalidomide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
3. Lenalidomide (Revlimid®) | Macmillan Cancer Support [macmillan.org.uk]

4. Lenalidomide mode of action: linking bench and clinical findings - PubMed
[pubmed.ncbi.nim.nih.gov]

5. cancerresearchuk.org [cancerresearchuk.org]
6. researchgate.net [researchgate.net]
7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nim.nih.gov]

8. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or
Pomalidomide [sciepub.com]

9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
10. beyondspringpharma.com [beyondspringpharma.com]

11. tandfonline.com [tandfonline.com]

12. aacrjournals.org [aacrjournals.org]

13. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]

14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nim.nih.gov]

15. bosterbio.com [bosterbio.com]

16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
- HK [thermofisher.com]

17. Mechanism of action of lenalidomide in hematological malignancies - PMC
[pmc.ncbi.nlm.nih.gov]

18. Flow cytometry with PI staining | Abcam [abcam.com]

19. bio-protocol.org [bio-protocol.org]

20. wp.uthscsa.edu [wp.uthscsa.edu]

21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

22. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC
[pmc.ncbi.nlm.nih.gov]

23. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and
bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

24. ashpublications.org [ashpublications.org]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://en.wikipedia.org/wiki/Cereblon_E3_ligase_modulator
https://www.macmillan.org.uk/cancer-information-and-support/treatments-and-drugs/lenalidomide
https://pubmed.ncbi.nlm.nih.gov/21126632/
https://pubmed.ncbi.nlm.nih.gov/21126632/
https://www.cancerresearchuk.org/about-cancer/treatment/drugs/lenalidomide
https://www.researchgate.net/publication/259110094_Lenalidomide_Causes_Selective_Degradation_of_IKZF1_and_IKZF3_in_Multiple_Myeloma_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC4653765/
https://www.sciepub.com/wjssh/abstract/3326
https://www.sciepub.com/wjssh/abstract/3326
https://pmc.ncbi.nlm.nih.gov/articles/PMC4292522/
https://beyondspringpharma.com/wp-content/uploads/2020/08/Kronke-2014.pdf
https://www.tandfonline.com/doi/abs/10.4161/21624011.2014.941742
https://aacrjournals.org/cancerdiscovery/article/4/2/OF13/4506/Lenalidomide-Triggers-Ikaros-Protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC4098790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.bosterbio.com/blog/post/methods/flow-cytometry-with-annexin-v-pi-staining
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2736171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2736171/
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://bio-protocol.org/en/bpdetail?id=2517&type=0
https://wp.uthscsa.edu/flow-cytometry/resource/cell-cycle-protocol/
https://www.antibody-creativebiolabs.com/protocol-of-cell-cycle-staining-flow-cytometry.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4910703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4910703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2995353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2995353/
https://ashpublications.org/blood/article/116/17/3227/27990/Immunomodulatory-effects-of-lenalidomide-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 25. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and
Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC
[pmc.ncbi.nlm.nih.gov]

e 26. Lenalidomide induces immunomodulation in chronic lymphocytic leukemia and enhances
antitumor immune responses mediated by NK and CD4 T cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Cellular
Responses to Lenalidomide-4-OH Treatment]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3079171/docs#application-note-flow-cytometry-
analysis-of-cellular-responses-to-lenalidomide-4-oh-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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